4-(Acetylamino)phenyl 3-ethoxybenzoate
Description
4-(Acetylamino)phenyl 3-ethoxybenzoate is an organic compound featuring a benzoate ester backbone with two key substituents: a 3-ethoxy group on the benzene ring and a 4-acetylamino phenyl moiety. This structure combines the ester functional group’s reactivity with the electron-donating ethoxy group and the hydrogen-bonding capability of the acetylamino group.
Properties
Molecular Formula |
C17H17NO4 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
(4-acetamidophenyl) 3-ethoxybenzoate |
InChI |
InChI=1S/C17H17NO4/c1-3-21-16-6-4-5-13(11-16)17(20)22-15-9-7-14(8-10-15)18-12(2)19/h4-11H,3H2,1-2H3,(H,18,19) |
InChI Key |
OGOJWVZWFYNWMM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)NC(=O)C |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Functional Group Impact on Reactivity and Bioactivity
- Ester vs. Carbamates, however, exhibit intermediate stability, making them suitable for prolonged biological activity (e.g., insecticides) .
- Substituent Effects: The 3-ethoxy group in the target compound is electron-donating, which may enhance resonance stabilization of the aromatic ring compared to electron-withdrawing groups (e.g., bromo in CAS 769148-78-9). Bromo-substituted analogs are more reactive in electrophilic aromatic substitution, enabling diverse derivatization . The 4-acetylamino group facilitates hydrogen bonding, a feature shared with sulfonamide derivatives (e.g., compound 18 in ), which are known for antitubercular activity .
- Biological Activity: While direct data for this compound are sparse, its heterocyclic derivatives (e.g., thiadiazoles, pyridazinones) demonstrate antimicrobial and anti-inflammatory properties. Sulfonamide analogs, such as those in , highlight the role of sulfonyl groups in enhancing target binding affinity .
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